![molecular formula C16H21NO3S B2813459 (E)-1-(3-(isobutylsulfonyl)azetidin-1-yl)-3-phenylprop-2-en-1-one CAS No. 1798400-94-8](/img/structure/B2813459.png)
(E)-1-(3-(isobutylsulfonyl)azetidin-1-yl)-3-phenylprop-2-en-1-one
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Description
(E)-1-(3-(isobutylsulfonyl)azetidin-1-yl)-3-phenylprop-2-en-1-one is a chemical compound that has been of interest to researchers due to its potential applications in scientific research. This compound is also known as IBA and has been the subject of many studies to understand its properties and potential uses.
Scientific Research Applications
- The compound has shown promise as an anticancer agent. Researchers have explored its potential to inhibit specific enzymes, such as low-fidelity DNA polymerase Theta (Polθ), which is an attractive synthetic lethality target in BRCA-deficient tumors . By disrupting DNA repair mechanisms, it could enhance the effectiveness of cancer treatments.
Anticancer Properties
properties
IUPAC Name |
(E)-1-[3-(2-methylpropylsulfonyl)azetidin-1-yl]-3-phenylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3S/c1-13(2)12-21(19,20)15-10-17(11-15)16(18)9-8-14-6-4-3-5-7-14/h3-9,13,15H,10-12H2,1-2H3/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEXPJYJPFGGGRW-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)C(=O)C=CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CS(=O)(=O)C1CN(C1)C(=O)/C=C/C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(3-(isobutylsulfonyl)azetidin-1-yl)-3-phenylprop-2-en-1-one |
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